![molecular formula C10H22 B1265057 [S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
[S,(+)]-4-Methylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonane, 4-methyl- is an alkane.
Applications De Recherche Scientifique
Viscosity and Surface Tension of Branched Alkanes
A study by Klein et al. (2018) explored the properties of branched alkanes, including 4-methylnonane. They focused on the liquid viscosity, surface tension, and liquid density of these substances, finding that their physical properties can be accurately modeled using appropriate equations, contributing to a better understanding of their behavior under different conditions (Klein et al., 2018).
Synthesis of Flavor Compounds
Y. Kato and Y. Yuasa (2001) demonstrated a practical synthesis method for 3-methylnonane-2,4-dione, a compound related to 4-methylnonane, known for its intense strawlike and fruity flavor. This study highlights the potential for synthesizing flavor compounds using branched alkanes (Kato & Yuasa, 2001).
Mixing Properties of Decane Isomers
Research by Awwad et al. (1987) investigated the excess molar volumes of various decane isomers, including 4-methylnonane, when mixed with normal hexadecane. Their findings contribute to the understanding of the mixing properties of these substances and their potential applications in various fields (Awwad et al., 1987).
Molecular Dynamics in Zeolites
A study by Webb III and Grest (1998) utilized molecular dynamics simulations to measure the self-diffusion constant of various alkanes, including n-methylnonanes like 4-methylnonane. Their research provides insights into how molecular structures influence diffusion in zeolites, which is crucial for understanding shape-selective catalysis (Webb III & Grest, 1998).
Propriétés
Nom du produit |
[S,(+)]-4-Methylnonane |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
(4S)-4-methylnonane |
InChI |
InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3/t10-/m0/s1 |
Clé InChI |
IALRSQMWHFKJJA-JTQLQIEISA-N |
SMILES isomérique |
CCCCC[C@@H](C)CCC |
SMILES canonique |
CCCCCC(C)CCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



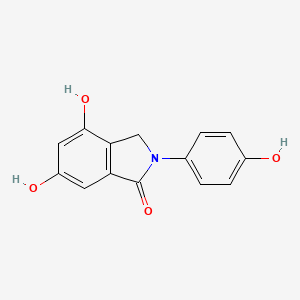
![3-[1-[[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]methyl]pyrazol-3-yl]benzoic acid](/img/structure/B1264975.png)
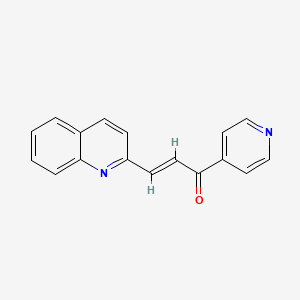

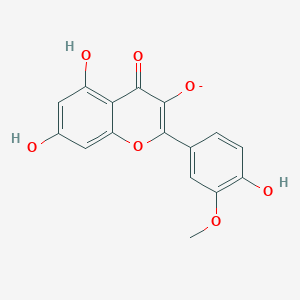
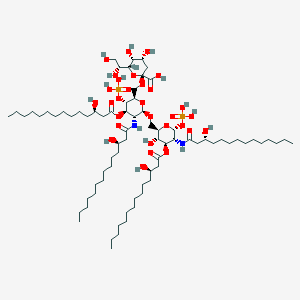
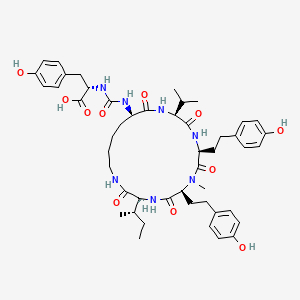
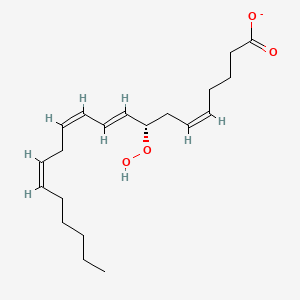
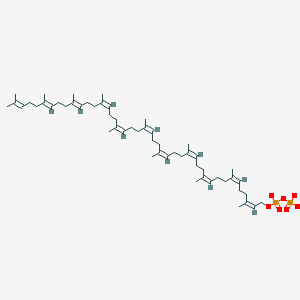
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)